molecular formula C9H12N2O2S B13080133 4-(2-Methyl-1,3-thiazol-5-YL)pyrrolidine-3-carboxylic acid

4-(2-Methyl-1,3-thiazol-5-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B13080133
M. Wt: 212.27 g/mol
InChI Key: LGHYAUNVJDAMSE-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-5-YL)pyrrolidine-3-carboxylic acid is a compound that features a thiazole ring and a pyrrolidine ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-5-YL)pyrrolidine-3-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrrolidine ring. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-5-YL)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the thiazole or pyrrolidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-5-YL)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-5-YL)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrrolidine-containing molecules, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

4-(2-Methyl-1,3-thiazol-5-YL)pyrrolidine-3-carboxylic acid is unique due to its specific combination of the thiazole and pyrrolidine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c1-5-11-4-8(14-5)6-2-10-3-7(6)9(12)13/h4,6-7,10H,2-3H2,1H3,(H,12,13)

InChI Key

LGHYAUNVJDAMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2CNCC2C(=O)O

Origin of Product

United States

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